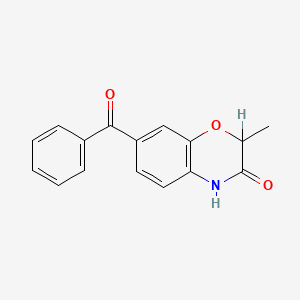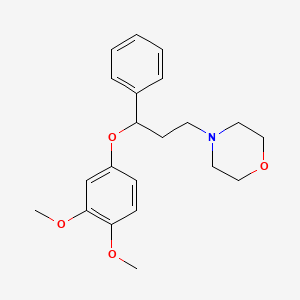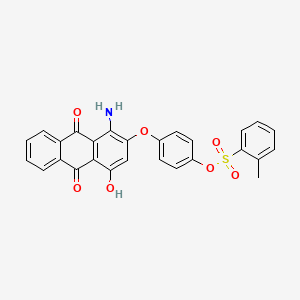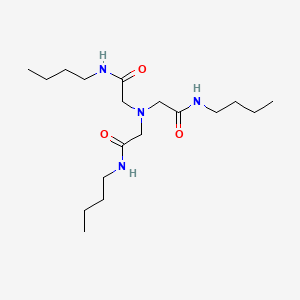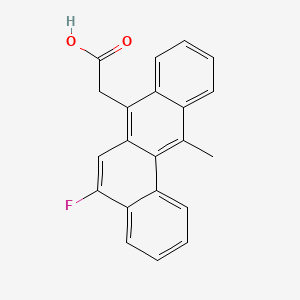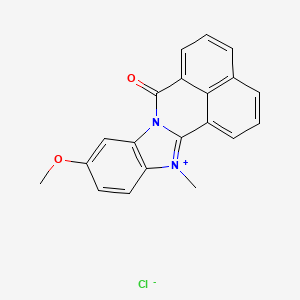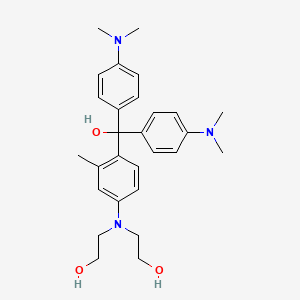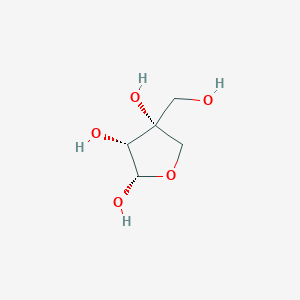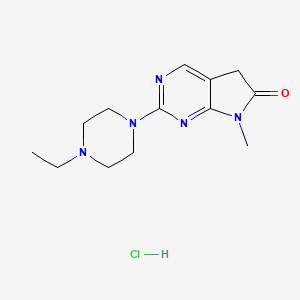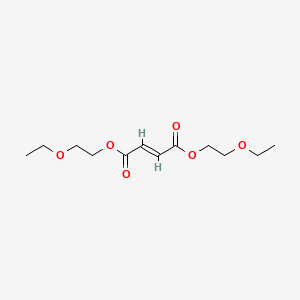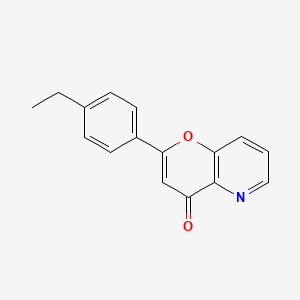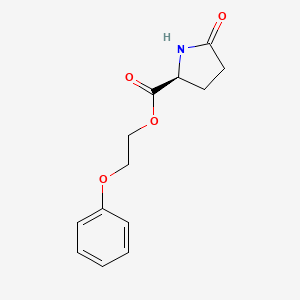
Phenoxyethyl PCA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Phenoxyethyl PCA is synthesized through a reaction between phenoxyethanol and pyrrolidone carboxylic acid. The reaction typically involves heating the reactants in the presence of a catalyst under controlled conditions. Industrial production methods often employ continuous flow reactors to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Phenoxyethyl PCA undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of oxidizing agents, leading to the formation of phenoxyacetic acid derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: this compound can undergo nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles. Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and various acids and bases.
Aplicaciones Científicas De Investigación
Phenoxyethyl PCA has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its antimicrobial properties make it useful in studies related to skin microbiome and hygiene.
Medicine: this compound is investigated for its potential use in drug formulations due to its ability to enhance skin penetration of active ingredients.
Industry: It is widely used in the formulation of cosmetics, personal care products, and pharmaceuticals.
Mecanismo De Acción
Phenoxyethyl PCA exerts its effects primarily through its ability to retain moisture and its antimicrobial properties. It targets the cell membranes of microorganisms, disrupting their integrity and leading to cell death. This mechanism is particularly effective against a broad spectrum of bacteria and fungi .
Comparación Con Compuestos Similares
Phenoxyethyl PCA is often compared with other humectants and antimicrobial agents such as glycerin, propylene glycol, and phenoxyethanol. While glycerin and propylene glycol are excellent humectants, they lack the antimicrobial properties of this compound. Phenoxyethanol, on the other hand, shares similar antimicrobial properties but does not offer the same level of moisture retention. This makes this compound unique in its dual functionality .
Similar Compounds
- Glycerin
- Propylene Glycol
- Phenoxyethanol
This compound stands out due to its combined humectant and antimicrobial properties, making it a versatile ingredient in various formulations .
Propiedades
Número CAS |
835913-42-3 |
|---|---|
Fórmula molecular |
C13H15NO4 |
Peso molecular |
249.26 g/mol |
Nombre IUPAC |
2-phenoxyethyl (2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C13H15NO4/c15-12-7-6-11(14-12)13(16)18-9-8-17-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,15)/t11-/m0/s1 |
Clave InChI |
IBJOBFSVAQOVRA-NSHDSACASA-N |
SMILES isomérico |
C1CC(=O)N[C@@H]1C(=O)OCCOC2=CC=CC=C2 |
SMILES canónico |
C1CC(=O)NC1C(=O)OCCOC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


